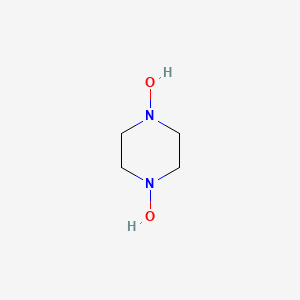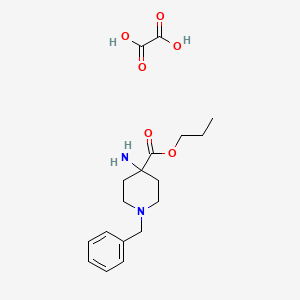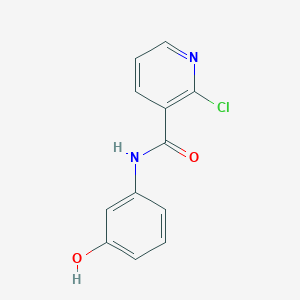![molecular formula C12H14 B14613766 [2-(Cyclobut-1-en-1-yl)ethyl]benzene CAS No. 57822-29-4](/img/structure/B14613766.png)
[2-(Cyclobut-1-en-1-yl)ethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Cyclobut-1-en-1-yl)ethyl]benzene: is an organic compound characterized by the presence of a cyclobutene ring attached to an ethylbenzene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Cyclobut-1-en-1-yl)ethyl]benzene typically involves the cycloaddition of cyclobutene with ethylbenzene under controlled conditions. The reaction is often catalyzed by transition metal catalysts such as palladium or nickel, which facilitate the formation of the cyclobutene ring. The reaction conditions generally include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, are essential to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [2-(Cyclobut-1-en-1-yl)ethyl]benzene can undergo oxidation reactions to form corresponding epoxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form cyclobutane derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various functional groups. Typical reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid, sulfur trioxide in sulfuric acid.
Major Products:
Oxidation: Epoxides, ketones.
Reduction: Cyclobutane derivatives.
Substitution: Halogenated, nitrated, and sulfonated benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: [2-(Cyclobut-1-en-1-yl)ethyl]benzene is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Its unique structure allows for the exploration of novel reaction pathways and mechanisms.
Biology: In biological research, this compound can be used as a probe to study the interactions of cyclobutene-containing compounds with biological macromolecules. Its reactivity and structural features make it a valuable tool in biochemical studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to undergo various chemical transformations allows for the synthesis of drug candidates with diverse biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mecanismo De Acción
The mechanism of action of [2-(Cyclobut-1-en-1-yl)ethyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with these targets. The pathways involved may include cycloaddition, substitution, and oxidation-reduction reactions, depending on the specific context and application.
Comparación Con Compuestos Similares
- [2-(Cycloprop-1-en-1-yl)ethyl]benzene
- [2-(Cyclopent-1-en-1-yl)ethyl]benzene
- [2-(Cyclohex-1-en-1-yl)ethyl]benzene
Comparison: Compared to its analogs, [2-(Cyclobut-1-en-1-yl)ethyl]benzene exhibits unique reactivity due to the strain in the cyclobutene ring. This strain makes it more reactive in certain chemical transformations, such as cycloaddition and ring-opening reactions. Additionally, the presence of the ethylbenzene moiety provides opportunities for further functionalization and derivatization, enhancing its versatility in synthetic applications.
Propiedades
Número CAS |
57822-29-4 |
|---|---|
Fórmula molecular |
C12H14 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
2-(cyclobuten-1-yl)ethylbenzene |
InChI |
InChI=1S/C12H14/c1-2-5-11(6-3-1)9-10-12-7-4-8-12/h1-3,5-7H,4,8-10H2 |
Clave InChI |
HNEWMBXTYJEQQG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=C1)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14613697.png)






![6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro-](/img/structure/B14613729.png)



![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)

